4-HYDROXY-N-ISOPROPYL-N-METHYLTRYPTAMINE

Descripción

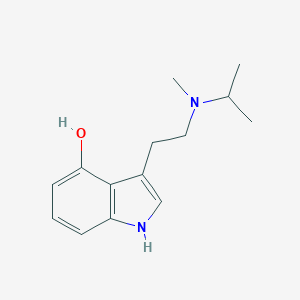

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-[2-[methyl(propan-2-yl)amino]ethyl]-1H-indol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-10(2)16(3)8-7-11-9-15-12-5-4-6-13(17)14(11)12/h4-6,9-10,15,17H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXKGHZCQFXXWFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)CCC1=CNC2=C1C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30228492 | |

| Record name | 3-[2-[Methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77872-43-6 | |

| Record name | 3-[2-[Methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77872-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-N-methyl-N-isopropyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077872436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[2-[Methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXY-N-METHYL-N-ISOPROPYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GAJ9OJ8YZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Characterization of 4 Hydroxy N Isopropyl N Methyltryptamine

Receptor Binding Profiles and Ligand Affinity

Serotonin (B10506) Receptor Subtype Interactions (e.g., 5-HT2A, 5-HT1A, 5-HT2B, 5-HT2C)

4-HO-MiPT is primarily classified as a serotonergic psychedelic, with its principal effects believed to be mediated through interactions with serotonin (5-HT) receptors. acs.org Like other classic hallucinogens, the serotonin 5-HT₂A receptor is considered its primary target. nih.gov Research indicates that 4-HO-MiPT also possesses activity at the 5-HT₁A and 5-HT₂C receptor subtypes. acs.org

While detailed competition binding assays providing specific Kᵢ values for 4-HO-MiPT across a comprehensive panel of all human serotonin receptor subtypes are not widely available in the peer-reviewed literature, functional data confirms its potent activity at several key receptors. Studies on a wide range of tryptamines demonstrate that 4-hydroxy substitution on the indole (B1671886) ring generally confers high affinity for multiple 5-HT receptor subtypes. nih.gov For instance, the structurally related compound 4-hydroxytryptamine (B1209533) (4-HT) shows notable affinity for the 5-HT₂A (EC₅₀ = 38 nM), 5-HT₂C (Kᵢ = 40 nM), and 5-HT₁A (Kᵢ = 95 nM) receptors. wikipedia.org However, direct extrapolation of these binding affinities to 4-HO-MiPT is not possible due to differences in N-alkyl substitutions.

Interactions with Other Neurotransmitter Systems

The potential for a compound to interact with other major neurotransmitter systems, such as the dopaminergic and adrenergic systems, can significantly influence its pharmacological profile. Based on available research, tryptamines as a class, including 4-HO-MiPT, appear to have limited interaction with these other systems when compared to ergolines like LSD. nih.gov

Currently, specific binding affinity data (Kᵢ values) for 4-HO-MiPT at a broad panel of non-serotonergic receptors—including dopamine (B1211576) (D₁, D₂, etc.), adrenergic (α₁, α₂, β), histamine, and muscarinic receptors, as well as monoamine transporters (SERT, DAT, NET)—are not available in the published scientific literature. This indicates a higher selectivity for serotonin receptors over other neurotransmitter systems, a characteristic that often distinguishes tryptamines from other classes of psychedelics.

Molecular Mechanisms of Receptor Activation and Downstream Signaling

Beyond simple binding, the manner in which a compound activates a receptor and initiates downstream signaling pathways is crucial to its function. This includes its efficacy as an agonist and its potential to preferentially activate one signaling cascade over another (biased agonism).

Agonist Activity and Efficacy at Target Receptors

4-HO-MiPT functions as an agonist at several serotonin 5-HT₂ subtypes, meaning it binds to and activates these receptors. Its activity has been quantified using in vitro calcium flux assays, which measure the mobilization of intracellular calcium as a result of Gq/11 G-protein-coupled receptor activation.

A systematic investigation by Halberstadt and colleagues in 2020 characterized the functional profile of 4-HO-MiPT at human 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors. nih.govljmu.ac.ukljmu.ac.uk The compound was found to be a potent and highly efficacious agonist at the 5-HT₂A receptor, which is consistent with its classification as a psychedelic. nih.gov Its potency at the 5-HT₂B receptor was similar, but it was significantly less potent at the 5-HT₂C receptor. ljmu.ac.uk

Table 1: Functional Activity of 4-HO-MiPT at Human 5-HT₂ Receptor Subtypes Data derived from calcium mobilization assays in HEK-293 cells. EC₅₀ represents the half-maximal effective concentration, and Eₘₐₓ represents the maximum efficacy relative to serotonin (5-HT).

| Receptor Subtype | EC₅₀ (nM) | Eₘₐₓ (% of 5-HT) | Reference |

|---|---|---|---|

| 5-HT₂A | 8.5 ± 1.1 | 96.1 ± 1.8 | nih.govljmu.ac.uk |

| 5-HT₂B | 10.3 ± 1.2 | 81.9 ± 3.4 | ljmu.ac.ukljmu.ac.uk |

| 5-HT₂C | 404 ± 46 | 89.6 ± 3.9 | ljmu.ac.ukljmu.ac.uk |

In vivo activity, which reflects the compound's combined effects in a living organism, is often assessed in rodents using the head-twitch response (HTR) model. The HTR is a behavioral proxy for 5-HT₂A receptor activation. nih.gov In this assay, 4-HO-MiPT was found to be active, with a median effective dose (ED₅₀) of 2.97 µmol/kg. nih.gov

Beta-Arrestin Signaling Modulation and Biased Agonism

Upon activation by an agonist, G-protein-coupled receptors (GPCRs) like 5-HT₂A can signal through two primary pathways: the canonical G-protein pathway (e.g., Gq, leading to calcium flux) and the β-arrestin pathway, which is involved in receptor desensitization, internalization, and independent signaling. handwiki.org Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one of these pathways over the other. handwiki.org

While it is known that 5-HT₂A agonists can engage β-arrestin signaling, and this pathway is an active area of research for developing non-hallucinogenic therapeutics, specific quantitative data on 4-HO-MiPT's efficacy and potency for β-arrestin recruitment is not available in the current body of peer-reviewed literature. Therefore, it is not yet possible to determine whether 4-HO-MiPT acts as an unbiased agonist or shows a bias toward either the G-protein or β-arrestin signaling cascade at the 5-HT₂A receptor.

Structure-Activity Relationship (SAR) Studies within 4-Hydroxytryptamine Series

The systematic study of how chemical structure relates to biological activity (SAR) provides valuable insights into drug design. For the 4-hydroxytryptamine series, the primary point of variation is the substituent groups on the terminal nitrogen of the ethylamine (B1201723) side chain.

Research by Halberstadt et al. (2020) provides a clear SAR for 4-hydroxy-N,N-dialkyltryptamines by comparing compounds with varying N-alkyl groups. nih.gov A key finding is that the steric bulk of these N-alkyl groups has a significant impact on in vivo potency for inducing the head-twitch response (HTR). nih.gov

For asymmetrical N,N-dialkyltryptamines, there is a clear trend where increasing the size of the alkyl group (from methyl to ethyl to propyl to isopropyl) decreases the potency (i.e., increases the ED₅₀ value) in the HTR assay. nih.gov This demonstrates that smaller, less sterically hindered substituents on the nitrogen atom are generally favored for 5-HT₂A-mediated in vivo activity.

Table 2: In Vivo Potency (HTR) of Asymmetrical 4-Hydroxy-N,N-dialkyltryptamines ED₅₀ represents the dose required to produce a half-maximal response in the mouse head-twitch response assay.

| Compound | N-Alkyl Substituents | ED₅₀ (µmol/kg) | Reference |

|---|---|---|---|

| 4-HO-MET | Methyl, Ethyl | 0.65 | nih.gov |

| 4-HO-MPT | Methyl, Propyl | 1.92 | nih.gov |

| 4-HO-MiPT | Methyl, Isopropyl | 2.97 | nih.gov |

This trend is also observed in symmetrical N,N-dialkyltryptamines, where potency decreases in the order: dimethyl (psilocin) > diethyl > dipropyl > diisopropyl. nih.gov This consistent relationship underscores the importance of the size and shape of the nitrogen substituents in the binding and activation of the 5-HT₂A receptor in a physiological context. nih.gov

Neurobiological Mechanisms of 4 Hydroxy N Isopropyl N Methyltryptamine Action

Effects on Neural Plasticity and Synaptogenesis

While direct studies on 4-HO-MiPT are scarce, research into structurally related tryptamines such as N,N-dimethyltryptamine (DMT) and psilocin provides a framework for understanding its potential effects on neural plasticity. Serotonergic psychedelics are increasingly recognized for their ability to promote structural and functional neuroplasticity in the prefrontal cortex, a key area implicated in mood disorders. nih.gov

Promotion of Neurite Growth and Synapse Formation in Neural Models

Studies on classic tryptamines have demonstrated a robust capacity to promote neuritogenesis (the growth of neurites, which develop into axons and dendrites) and synaptogenesis (the formation of synapses). nih.gov In laboratory models using cortical neurons, compounds like DMT and psilocin have been shown to increase the density and growth of dendritic spines, the primary sites of excitatory synapses. nih.gov This suggests that these molecules can remodel neural circuits.

For instance, research has shown that psychedelics can robustly increase dendritic arbor complexity. nih.gov This action is significant as the atrophy of neurons in the prefrontal cortex is linked to the pathophysiology of depression and related disorders. nih.gov The ability of these compounds to promote the growth of new neural connections could therefore have important implications. These processes are believed to be mediated by the activation of specific signaling pathways, including those involving the TrkB receptor and the mTOR cascade, downstream of serotonin (B10506) 2A (5-HT2A) receptor activation. nih.gov

Implications for Synaptic Circuitry and Learning Mechanisms

The promotion of neurite growth and synapse formation has direct implications for the function of synaptic circuits and the mechanisms underlying learning and memory. nih.govyoutube.com The ability to remodel connections between neurons can alter the flow of information through neural networks. nih.gov Long-term potentiation (LTP) and long-term depression (LTD), two fundamental forms of synaptic plasticity that strengthen or weaken synaptic connections, are believed to be the cellular basis of learning. nih.govyoutube.com

By promoting synaptogenesis, tryptamines may facilitate the formation of new circuits that could underlie therapeutic outcomes. In animal models, the psychedelic DMT has been shown to promote fear extinction learning. nih.gov This suggests that the structural remodeling of neurons may translate into functional changes in how an organism learns and adapts to its environment. The changes in synaptic plasticity appear to be age-dependent in some models, indicating a complex interplay between the compound and the developmental stage of the neural circuits. nih.gov

Modulation of Brain Functional Connectivity and Network Dynamics

Psychedelics are known to profoundly alter large-scale brain network dynamics. While specific functional magnetic resonance imaging (fMRI) studies on 4-HO-MiPT are not available, research on related compounds like DMT provides insight into the potential effects on brain connectivity.

Studies using fMRI in humans have shown that psychedelics can alter the functional connectivity (FC) within and between large-scale brain networks. For example, a study involving an ayahuasca-inspired formulation containing DMT and the harmine (B1663883) (a monoamine oxidase inhibitor) found that the formulation increased both within- and between-network connectivity. medrxiv.org Specifically, it enhanced connectivity between the visual network and the salience network. medrxiv.org This contrasts with the effects of meditation alone, which was found to reduce functional connectivity between networks. medrxiv.org These findings suggest that psychedelics can reshape how different brain regions communicate, potentially underlying their profound effects on perception and cognition.

Neurotransmitter Release and Modulation in the Central Nervous System

The primary neurobiological mechanism of classic psychedelic tryptamines, including presumably 4-HO-MiPT, is their interaction with serotonin receptors in the central nervous system. psychonautwiki.org 4-HO-MiPT is believed to exert its effects primarily through partial agonism at the 5-HT2A and 5-HT1A serotonin receptors. wikipedia.orgpsychonautwiki.org

Its binding affinity for various receptors has been characterized, showing a particular potency at serotonin receptor subtypes. A 1990 study reported that 4-HO-MiPT was more potent than psilocin at the 5-HT1A, 5-HT2A, and 5-HT2B receptors. psychedelicreview.com More recent research has provided detailed affinity (Ki) and functional efficacy (EC50) values, confirming its high affinity for the 5-HT2A receptor. wikipedia.org The interaction with the 5-HT2A receptor is considered central to producing psychedelic effects. psychonautwiki.org

In addition to serotonin receptors, broader screening has revealed that tryptamines can interact with a range of other receptor systems, although generally with lower affinity. acs.org These can include other serotonin receptor subtypes, and to a lesser extent, dopamine (B1211576), histamine, and adrenergic receptors. acs.orgnih.gov The comprehensive receptor binding profile contributes to the unique pharmacological signature of each compound.

Table 1: Receptor Binding and Functional Activity of 4-HO-MiPT

| Target | Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (Emax %) |

|---|---|---|---|

| 5-HT2A | - | 5.20 | 100% |

| 5-HT2B | - | 10.3 | 49% |

Data adapted from Wikipedia, citing Klein et al. (2020). wikipedia.orgpsychedelicreview.com

Investigations into Gene Expression and Transcriptional Changes in Neural Systems

The effects of tryptamines on neural plasticity are accompanied by changes at the level of gene expression. Activation of the 5-HT2A receptor by psychedelics can initiate intracellular signaling cascades that lead to the modification of gene transcription.

One of the key genes implicated in these processes is Brain-Derived Neurotrophic Factor (BDNF). Research on psychedelics has demonstrated that these compounds can lead to an increase in both BDNF gene and protein expression in cultured cortical neurons. nih.gov BDNF is a crucial protein for neuronal survival, growth, and the modulation of synaptic plasticity. By upregulating BDNF, psychedelics can create a molecular environment that is permissive for the growth of new neurites and synapses. While these studies did not specifically test 4-HO-MiPT, its agonism at the 5-HT2A receptor suggests it may engage similar pathways. There is currently a lack of comprehensive transcriptional analysis specifically for 4-HO-MiPT.

Preclinical Research on 4 Hydroxy N Isopropyl N Methyltryptamine

In Vitro Studies of Cellular Processes

The primary mechanism of action for 4-HO-MiPT is believed to be its activity as a serotonin (B10506) receptor agonist. psu.edu In vitro studies have focused on quantifying its functional activity at human serotonin 2A (5-HT2A), 2B (5-HT2B), and 2C (5-HT2C) receptors, which are key targets for classic psychedelic compounds.

Research using calcium mobilization assays, which measure the functional response of a cell upon receptor activation, has demonstrated that 4-HO-MiPT is a full or partial agonist at these receptor subtypes. acs.orgljmu.ac.uk One comprehensive study on psilocybin analogues found that 4-HO-MiPT activates human 5-HT2A, 5-HT2B, and 5-HT2C receptors. ljmu.ac.uk The compound displayed similar potency at both 5-HT2A and 5-HT2B receptors. ljmu.ac.uk Like other 4-substituted tryptamines, it acts as a highly efficacious 5-HT2A agonist. nih.gov The specific potencies (EC₅₀) and maximal efficacies (Eₘₐₓ) at these human receptors have been quantified, showing a strong interaction with the 5-HT2A receptor, which is primarily responsible for mediating psychedelic effects. acs.org

| Target Receptor | Potency (EC₅₀) | Efficacy (Eₘₐₓ) |

|---|---|---|

| Human 5-HT2A | 29.2 nM | 101% |

| Human 5-HT2B | 28.4 nM | 93.1% |

| Human 5-HT2C | 133 nM | 96.1% |

Data sourced from Klein, A.K., et al. (2020). acs.orgljmu.ac.uk

A comprehensive search of available preclinical research literature did not yield specific studies investigating the in vitro immunomodulatory responses or effects on inflammatory markers for 4-hydroxy-N-isopropyl-N-methyltryptamine. While a patent has been filed suggesting that crystalline forms of N-methyl tryptamine (B22526) derivatives, including 4-HO-MiPT, could potentially be used to treat inflammation, this claim is not substantiated by published preclinical experimental data. google.com

In Vivo Behavioral Pharmacology in Animal Models

Specific preclinical studies assessing the effect of this compound on locomotor activity in animal models were not identified in the available scientific literature. While related tryptamine derivatives have been shown to induce changes in locomotor activity in rodents, direct evidence for 4-HO-MiPT is currently lacking. nih.govacs.org

Drug discrimination is a behavioral assay used to determine if a novel compound produces subjective effects similar to a known drug. In this paradigm, animals are trained to recognize the effects of a specific drug, such as the known hallucinogen 2,5-dimethoxy-4-methylamphetamine (DOM). Research has shown that 4-HO-MiPT fully substitutes for the discriminative stimulus effects of DOM in rats. researchgate.net This indicates that the animals perceive the internal state induced by 4-HO-MiPT as being similar to that produced by DOM, suggesting a comparable hallucinogen-like behavioral profile. researchgate.net

The head-twitch response (HTR) in rodents is a rapid, side-to-side head movement that is considered a reliable behavioral proxy for hallucinogenic potential in humans. acs.org This response is known to be mediated by the activation of 5-HT2A receptors. acs.orgljmu.ac.uk

Multiple studies have confirmed that 4-HO-MiPT induces the HTR in mice, consistent with an LSD-like behavioral profile. acs.orgljmu.ac.uknih.gov The potency of various 4-hydroxytryptamines in the HTR assay has been found to be related to the size of the alkyl groups on the amine nitrogen. ljmu.ac.uknih.gov For psilocin analogues with asymmetrical alkyl groups, the rank order of potency is 4-HO-MET > 4-HO-MPT > 4-HO-MiPT. ljmu.ac.uknih.gov This demonstrates a clear structure-activity relationship where increasing the steric bulk of the N-substituents tends to decrease HTR potency. nih.gov

| Behavioral Assay | Animal Model | Compound | ED₅₀ Value |

|---|---|---|---|

| Head-Twitch Response (HTR) | Mouse | 4-HO-MiPT | 2.97 µmol/kg |

| Drug Discrimination (vs. DOM) | Rat | 4-HO-MiPT | 0.77 mg/kg |

Data sourced from Klein, A.K., et al. (2020) and a dissertation by Seither, J.Z. (2018). ljmu.ac.uknih.govresearchgate.net

Brain Metabolomic Changes Following this compound Exposure in Animal Models

Preclinical research utilizing animal models has begun to elucidate the neurochemical alterations induced by this compound (4-HO-MiPT). A notable study employing zebrafish as a model organism investigated the impact of 4-HO-MiPT on the brain's metabolome. The findings from this research provide initial insights into the substance's neurotoxic effects and its influence on fundamental physiological processes within the brain. xml-journal.net

Following administration of 4-HO-MiPT, significant changes in the brain's metabolic profile were observed. The analysis identified 37 distinct metabolites that were differentially regulated. Of these, seven metabolites were found to be elevated, while a more substantial number, thirty, were reduced. xml-journal.net These alterations point to a considerable disruption of normal metabolic pathways.

The study further highlighted that six specific metabolic pathways were notably altered, indicating a widespread impact on brain chemistry. xml-journal.net The observed perturbations in metabolic processes, in conjunction with behavioral changes such as reduced movement, underscore the neurotoxic potential of 4-HO-MiPT. xml-journal.net These findings suggest that exposure to the compound has significant repercussions for both the nervous and immune systems. xml-journal.net

The detailed changes in brain metabolites are summarized in the table below.

| Category | Number of Metabolites |

| Elevated Metabolites | 7 |

| Reduced Metabolites | 30 |

| Total Differential Metabolites | 37 |

| Altered Metabolic Pathways | 6 |

Data derived from a study on zebrafish brain metabolomic changes following 4-HO-MiPT exposure. xml-journal.net

This research represents a critical step in understanding the complex neurotoxic mechanisms associated with novel psychoactive substances like 4-HO-MiPT. xml-journal.net

Analytical Chemistry and Forensic Science of 4 Hydroxy N Isopropyl N Methyltryptamine

Development and Validation of Identification and Quantification Methods in Biological Matrices

The detection and quantification of 4-HO-MiPT and other novel tryptamines in biological matrices are critical for both clinical and forensic investigations. oup.comnih.govresearchgate.net The low concentrations at which these substances are often present, coupled with the complexity of biological samples like blood and urine, necessitate the use of highly sensitive and specific analytical techniques. oup.comnih.gov

Application of Advanced Spectrometric Techniques (e.g., LC-MS/MS, UHPLC-Q/Orbitrap HRMS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a cornerstone in the analysis of NPS, including 4-HO-MiPT. chromatographyonline.comoup.com This technique offers a high degree of selectivity and sensitivity, allowing for the reliable identification and quantification of target compounds even at low concentrations. oup.com The development and validation of LC-MS/MS methods for a range of 4-position ring-substituted tryptamines in plasma have been reported, demonstrating the utility of this approach for both research and forensic applications. oup.comnih.govresearchgate.net These methods typically involve a sample preparation step, such as protein precipitation, followed by chromatographic separation and mass spectrometric detection. oup.comnih.govresearchgate.net

More recently, ultra-high-performance liquid chromatography coupled with quadrupole-Orbitrap high-resolution mass spectrometry (UHPLC-Q/Orbitrap HRMS) has emerged as a powerful tool for NPS analysis. xml-journal.netnih.govchromatographyonline.com This technology provides high-resolution mass data, which aids in the confident identification of known compounds and the elucidation of unknown structures, such as metabolites. nih.govresearchgate.net A study on the brain metabolomic changes in zebrafish exposed to 4-HO-MiPT utilized UHPLC-Q/Orbitrap HRMS to identify differential metabolites, showcasing the technique's application in understanding the neurotoxic effects of the substance. xml-journal.net The high resolving power of Orbitrap-based systems is particularly advantageous for separating analytes from complex matrix interferences. researchgate.net

The table below summarizes key parameters from a validated LC-MS/MS method for the determination of various tryptamines, which can be adapted for 4-HO-MiPT analysis.

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Matrix |

| Psilocybin | 5–100 | 5 | Plasma |

| Psilocin | 0.5–100 | 0.5 | Plasma |

| 4-acetoxy-N,N-dimethyltryptamine (psilacetin) | 0.5–100 | 0.5 | Plasma |

| 4-propionoxy-N,N-dimethyltryptamine (4-PrO-DMT) | 0.5–100 | 0.5 | Plasma |

| 4-methyl carbonato-N,N-di-n-propyltryptamine (4-MeCO3-DPT) | 0.5–100 | 0.5 | Plasma |

| 4-hydroxy-N,N-di-n-propyltryptamine (4-HO-DPT) | 0.5–100 | 0.5 | Plasma |

| Data adapted from a study on 4-position ring-substituted tryptamines. oup.comnih.govresearchgate.net |

Metabolite Identification and Characterization for Research Purposes

Understanding the metabolism of a novel psychoactive substance is crucial for forensic toxicology, as metabolites can serve as important biomarkers of intake, often being detectable for a longer period than the parent compound. nih.govnih.gov Research into the metabolism of tryptamines similar to 4-HO-MiPT, such as 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET) and 4-hydroxy-N,N-methylpropyltryptamine (4-OH-MPT), provides valuable insights into the likely metabolic pathways of 4-HO-MiPT. nih.govnih.gov

Studies using human liver microsomes and hepatocytes have been instrumental in identifying the phase I and phase II metabolites of these compounds. nih.govnih.gov For 4-HO-MET, predominant biotransformation steps observed in vitro included mono- or dihydroxylation, demethylation, and oxidative deamination. nih.gov In vivo, monohydroxylation and glucuronidation were the main metabolic routes. nih.gov Similarly, for 4-OH-MPT, phase I metabolism involved N-oxidation and N-demethylation, while phase II metabolism included O-glucuronidation and sulfation. nih.gov

Based on these analogous studies, the expected metabolites of 4-HO-MiPT would likely include products of N-demethylation, N-dealkylation (loss of the isopropyl group), hydroxylation of the indole (B1671886) ring or alkyl chain, and subsequent conjugation with glucuronic acid or sulfate. The identification of these metabolites is typically achieved using high-resolution mass spectrometry techniques like HPLC-IDA-HR-MS/MS, which allow for the characterization of metabolite structures based on their accurate mass and fragmentation patterns. nih.gov

The following table outlines the identified metabolites for the structurally related compound 4-OH-MPT.

| Metabolite Type | Identified Metabolites of 4-OH-MPT |

| Phase I | 4-OH-MPT-N-oxide, 4-hydroxy-N,N-propyltryptamine (4-OH-PT) |

| Phase II | 4-OH-MPT-glucuronide, 4-OH-MPT-sulfate |

| Data from a study on the human hepatocyte metabolism of 4-OH-MPT. nih.gov |

Challenges and Advancements in Forensic Analysis of Novel Tryptamines in Research Contexts

The forensic analysis of novel tryptamines like 4-HO-MiPT is fraught with challenges. The sheer number and rapid emergence of NPS make it difficult for forensic laboratories to maintain up-to-date analytical methods and reference standards. cfsre.orgmedwinpublishers.comnih.gov Many of these compounds are designed to circumvent existing drug laws, leading to a constantly evolving landscape of chemical structures. chromatographyonline.commedwinpublishers.com

A significant challenge is the often-low concentration of these substances and their metabolites in biological samples, requiring highly sensitive instrumentation. oup.comnih.gov Furthermore, the structural similarity among different tryptamine (B22526) analogues can complicate their unequivocal identification without high-resolution mass spectrometry and certified reference materials.

Advancements in analytical technology are crucial to addressing these challenges. cfsre.orgnih.gov The move towards non-targeted screening approaches using high-resolution mass spectrometry (HRMS) allows laboratories to detect a broader range of substances, including unexpected or entirely new compounds. oup.comojp.gov These non-targeted workflows, while resource-intensive to implement, are better suited to the dynamic nature of the NPS market. ojp.gov The development of comprehensive spectral libraries and the sharing of data between forensic laboratories are also critical for the timely identification of new threats. ojp.gov

Toxicology Research on 4 Hydroxy N Isopropyl N Methyltryptamine in Preclinical Models

Acute and Subacute Toxicity Studies in Animal Models

For comparative purposes, studies on the structurally similar compound psilocin (4-hydroxy-N,N-dimethyltryptamine) have been conducted. In mice, the LD50 of pure psilocin has been reported to be 293.07 mg/kg. nih.govresearchgate.netresearchgate.net It is important to note that direct extrapolation of these values to 4-HO-MiPT is not possible without specific studies on the compound itself, as small structural changes can significantly impact toxicity.

Neurotoxicological Investigations in Research Systems

Recent preclinical research has begun to investigate the neurotoxic potential of 4-HO-MiPT. A study utilizing zebrafish as a model organism has provided initial evidence of neurotoxic effects. xml-journal.net Following administration of 4-HO-MiPT, zebrafish exhibited significant alterations in locomotor activity, characterized by a pronounced reduction in movement speed and range. xml-journal.net

Metabolomic analysis of the zebrafish brains identified 37 differential metabolites, with 7 being elevated and 30 reduced, indicating a disruption of normal brain metabolism. xml-journal.net Furthermore, the study observed notable alterations in six metabolic pathways. xml-journal.net Examination of gene transcription in the zebrafish brain revealed a discernible decrease in the transcription levels of genes associated with the nervous system, suggesting a potential impact on neuronal function and synaptic transmission. xml-journal.net These findings provide the first experimental evidence substantiating the neurotoxic effects of 4-HO-MiPT in a vertebrate model system. xml-journal.net

Immunotoxicological Research

Specific immunotoxicological studies on 4-HO-MiPT have not been identified in the available scientific literature. However, the aforementioned neurotoxicity study in zebrafish also suggested that 4-HO-MiPT may have deleterious repercussions on the immune system. xml-journal.net This observation warrants further investigation to characterize the specific effects of this compound on immune function. General immunotoxicity testing protocols for new chemical entities typically involve a tiered approach, assessing effects on immune cell populations, and function, but it is unknown if 4-HO-MiPT has been subjected to such evaluations. nc3rs.org.uk

Assessment of Carcinogenicity Potential in Research Models

There is a significant lack of long-term studies to assess the carcinogenic potential of 4-HO-MiPT. However, a recent study on the neurotoxic effects of 4-HO-MiPT in zebrafish also highlighted the identification of potential carcinogenicity associated with the compound. xml-journal.net This finding underscores the urgent need for comprehensive risk assessment and further regulatory scrutiny, although detailed mechanistic data on its carcinogenic potential are not yet available. xml-journal.net

Comparative Toxicology with Other Tryptamine (B22526) Derivatives

The toxicological profile of 4-HO-MiPT can be contextualized by comparing it with other related tryptamine derivatives, although direct comparative studies are scarce.

Psilocin (4-HO-DMT): As the 4-hydroxy analog of DMT, psilocin is structurally very similar to 4-HO-MiPT. wikipedia.org Its acute toxicity has been studied in mice, with a reported LD50 of 293.07 mg/kg. nih.govresearchgate.netresearchgate.net Psilocin is known to be the active metabolite of psilocybin and its pharmacology has been more extensively studied than that of 4-HO-MiPT. nih.govnih.gov

5-MeO-DMT (5-methoxy-N,N-dimethyltryptamine): This potent tryptamine has shown dose-dependent toxic effects in animal models. The LD50 of 5-MeO-DMT in mice ranges from 48 to 278 mg/kg depending on the route of administration. nih.gov In sheep, doses as low as 1 mg/kg have caused severe toxic effects. nih.gov Intoxications in humans have been documented, with symptoms including hyperthermia and tachycardia. nih.gov Unlike 4-hydroxy substituted tryptamines, 5-MeO-DMT's primary metabolite, bufotenine, is also psychoactive, which may contribute to its toxicological profile. nih.gov

Table of Comparative Toxicological Data for Tryptamine Derivatives

| Compound | Animal Model | LD50 (mg/kg) | Route of Administration | Key Toxicological Findings |

|---|---|---|---|---|

| 4-HYDROXY-N-ISOPROPYL-N-METHYLTRYPTAMINE (4-HO-MiPT) | Zebrafish | Data Not Available | Injection | Neurotoxicity (altered locomotion, brain metabolism, and gene transcription); potential immunotoxicity and carcinogenicity. xml-journal.net |

| Psilocin (4-HO-DMT) | Mice | 293.07 | Intraperitoneal | Acute toxicity leading to lethality at high doses. nih.govresearchgate.netresearchgate.net |

| 5-MeO-DMT | Mice | 48 - 278 | Various | Nonlinear pharmacokinetics, with potential for increased brain accumulation and toxicity at higher doses. nih.gov |

| 5-MeO-DMT | Sheep | <1 | Not Specified | Severe toxic effects at low doses. nih.gov |

Table of Compound Names

| Abbreviation | Full Chemical Name |

|---|---|

| 4-HO-MiPT | This compound |

| 4-HO-DMT | 4-hydroxy-N,N-dimethyltryptamine (Psilocin) |

| 4-HO-MET | 4-hydroxy-N-methyl-N-ethyltryptamine |

| 5-MeO-DMT | 5-methoxy-N,N-dimethyltryptamine |

| 5-MeO-DiPT | 5-methoxy-N,N-diisopropyltryptamine |

Future Directions and Unanswered Questions in 4 Hydroxy N Isopropyl N Methyltryptamine Research

Elucidating Comprehensive Pharmacological Profiles and Polypharmacology

A critical next step in understanding 4-HO-MiPT is to map out its complete pharmacological profile. Current knowledge suggests that its primary psychedelic effects are mediated through its action as a partial agonist at the serotonin (B10506) 5-HT2A receptor. wikipedia.orgpsychonautwiki.org However, a thorough investigation into its binding affinities and functional activities at a wider array of receptor subtypes is imperative.

Recent studies on similar tryptamines have revealed complex interactions with various serotonin receptors, including 5-HT1A, 5-HT2B, and 5-HT2C, as well as other neurotransmitter systems. wikipedia.orgnih.gov For instance, research has shown that many tryptamines exhibit affinity for all assessed 5-HT receptors, with 4-hydroxy compounds generally displaying higher affinity than their 4-acetoxy counterparts. nih.gov Understanding the "polypharmacology" of 4-HO-MiPT—its ability to interact with multiple targets—is essential for predicting its full spectrum of effects.

Future research should employ comprehensive radioligand binding assays and functional assays to determine the affinity (Ki) and efficacy (EC50 and Emax) of 4-HO-MiPT at a broad panel of receptors. This should include not only all serotonin receptor subtypes but also dopamine (B1211576), adrenergic, histamine, and opioid receptors, as well as transporter proteins like SERT. nih.govnih.govacs.org This detailed pharmacological fingerprint will provide invaluable insights into its mechanism of action and potential for both therapeutic benefits and off-target effects.

| Target | Affinity (Ki, nM) | Efficacy (EC50/Emax) |

| 5-HT2A | 5.20 | 100% (EC50) |

| 5-HT2B | 10.3 | 49% (EC50) |

| 5-HT2C | 166 | 76% (EC50) |

| Data sourced from in vitro studies. The smaller the Ki value, the higher the binding affinity. wikipedia.org |

Advanced Neuroimaging and Electrophysiological Studies in Controlled Environments

To bridge the gap between molecular interactions and subjective experiences, advanced neuroimaging and electrophysiological studies are paramount. Techniques such as functional magnetic resonance imaging (fMRI) and positron emission tomography (PET) can visualize the effects of 4-HO-MiPT on brain activity and receptor occupancy in real-time within preclinical models. These studies can help identify the specific neural circuits and brain regions modulated by the compound, offering a deeper understanding of its psychoactive properties.

Furthermore, electrophysiological techniques, such as in vivo recordings from specific brain regions like the prefrontal cortex and hippocampus, can elucidate how 4-HO-MiPT alters neuronal firing patterns and network oscillations. Investigating its influence on phenomena like the head-twitch response (HTR) in rodents, a behavioral proxy for 5-HT2A receptor activation, can provide quantifiable data on its psychedelic-like effects. researchgate.netcaymanchem.comnih.gov Comparing these findings with those of other well-characterized psychedelics, such as psilocin, will be crucial for contextualizing its unique neurophysiological signature. researchgate.net

Long-Term Neurobiological and Behavioral Effects in Preclinical Research Models

While acute effects are a primary focus, the long-term consequences of 4-HO-MiPT administration remain largely unexplored. Preclinical studies using animal models are essential to investigate potential neurobiological and behavioral changes following single or repeated exposure.

Exploration of Novel Therapeutic Analogue Development and Optimization

The structural backbone of 4-HO-MiPT offers a promising scaffold for the development of novel therapeutic agents. By systematically modifying its chemical structure, medicinal chemists can create analogues with optimized pharmacological profiles. For example, altering the N-alkyl substituents can fine-tune receptor selectivity and potency. researchgate.net

The goal of such analogue development would be to enhance desired therapeutic properties, such as anxiolytic or antidepressant effects, while minimizing or eliminating undesirable psychedelic effects. nih.gov This approach, known as "biased agonism," aims to create compounds that selectively activate specific downstream signaling pathways of a receptor, leading to a more targeted and potentially safer therapeutic outcome. wikipedia.org Comparing the structure-activity relationships of 4-HO-MiPT with its analogues, such as 4-HO-MET and 4-HO-DiPT, will be instrumental in this endeavor. psychonautwiki.orgwikipedia.orgchemicalroute.com

The synthesis and structural characterization of new crystalline forms, such as the fumarate (B1241708) salt of 4-HO-MiPT, can also improve its stability and handling for research purposes. nih.govresearchgate.net

Q & A

Q. What safety protocols are critical for handling 4-HO-MIPT in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.